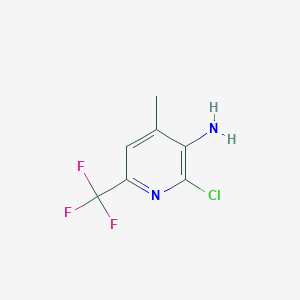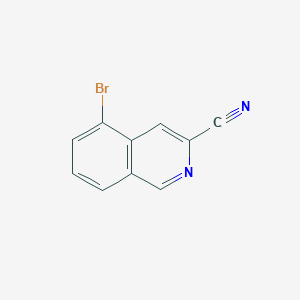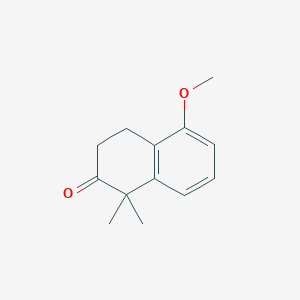![molecular formula C13H21BN2O3 B13677096 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a suitable benzyl halide to form the corresponding benzylpiperazine derivative.
Introduction of the Methoxy Group: The benzylpiperazine derivative is then subjected to a methoxylation reaction, where a methoxy group is introduced onto the phenyl ring.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, where a boron-containing reagent is used to introduce the boronic acid functionality onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions where the boronic acid group is converted to a hydroxyl group.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is primarily related to its ability to participate in chemical reactions through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Similar structure but lacks the boronic acid group.
2-Ethoxy-5-(4-methylpiperazin-1-yl)benzoic Acid: Contains an ethoxy group instead of a methoxy group and a carboxylic acid instead of a boronic acid.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Lacks the phenyl ring and boronic acid group.
Uniqueness
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a piperazine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with diols and other nucleophiles also enhances its utility in biological and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H21BN2O3 |
|---|---|
Poids moléculaire |
264.13 g/mol |
Nom IUPAC |
[2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)10-11-3-4-12(14(17)18)13(9-11)19-2/h3-4,9,17-18H,5-8,10H2,1-2H3 |
Clé InChI |
SKOCGVHGSHJVBN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


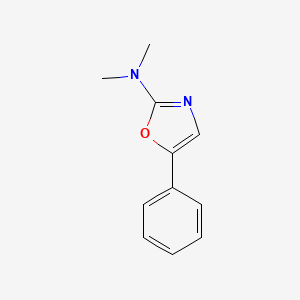
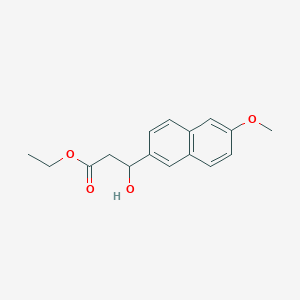


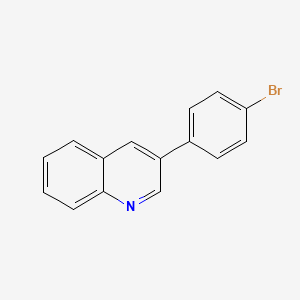
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
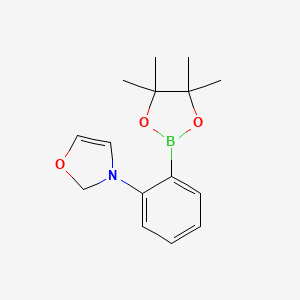
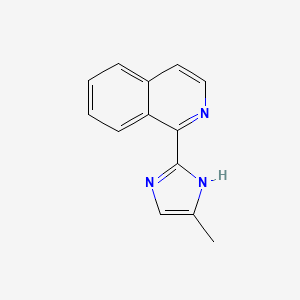
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
